molecular formula C22H28N2O2 B6012217 N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

Cat. No. B6012217
M. Wt: 352.5 g/mol
InChI Key: MXDNVBZLSVXYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide, commonly known as MP-10, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders. The purpose of

Mechanism of Action

The mechanism of action of MP-10 involves the modulation of dopamine neurotransmission in the brain. It acts as a partial agonist at dopamine D2 and D3 receptors, which results in the activation of these receptors and the subsequent release of dopamine. This leads to an increase in dopaminergic neurotransmission, which is believed to be responsible for the therapeutic effects of MP-10.
Biochemical and Physiological Effects
MP-10 has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the striatum, which is the region of the brain that is most affected in Parkinson's disease. It has also been found to enhance cognitive function and improve mood in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 for lab experiments is its high affinity for dopamine D2 and D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of MP-10 is that it is not very selective for these receptors, and can also bind to other receptors in the brain.

Future Directions

There are a number of future directions for research on MP-10. One area of interest is the development of more selective compounds that target dopamine D2 and D3 receptors specifically. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in other neurological disorders, such as Huntington's disease and Tourette's syndrome. Finally, there is a need for further research on the long-term effects of MP-10 on the brain and its potential for abuse.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-pyrrolidineethanamine and 4-ethylphenylmagnesium bromide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and depression. It has been found to have a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders.

properties

IUPAC Name

N-[2-(4-ethylphenyl)-2-pyrrolidin-1-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-17-10-12-18(13-11-17)20(24-14-6-7-15-24)16-23-22(25)19-8-4-5-9-21(19)26-2/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNVBZLSVXYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxybenzamide

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